Chemical properties and molecular structure of 1-(Cyclopropylmethyl)piperidine
Chemical properties and molecular structure of 1-(Cyclopropylmethyl)piperidine
An In-depth Technical Guide to 1-(Cyclopropylmethyl)piperidine: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)piperidine (CAS No. 76787-83-2), a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and detailed spectroscopic signature. A robust, step-by-step protocol for its synthesis via reductive amination is presented, with a focus on the underlying chemical principles that ensure efficiency and purity. Furthermore, this guide discusses the compound's chemical reactivity, critical safety and handling procedures, and its significant applications as a scaffold in the development of therapeutics targeting the central nervous system.
Introduction
1-(Cyclopropylmethyl)piperidine is a substituted saturated heterocycle that has garnered significant interest in pharmaceutical research and development. Its structure uniquely combines the conformationally restricted, lipophilic cyclopropyl group with the versatile piperidine ring, a privileged scaffold in numerous clinically successful drugs. This combination imparts favorable pharmacokinetic and pharmacodynamic properties to derivative molecules.
The primary significance of this compound lies in its role as a key synthetic intermediate.[1] The cyclopropylmethyl moiety attached to a nitrogen atom is a well-established pharmacophore, notably in opioid receptor research where it can confer antagonist properties.[1] Moreover, derivatives of 1-(Cyclopropylmethyl)piperidine have been extensively explored as high-affinity ligands for sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders, highlighting its potential in the development of novel antipsychotics and other neurotherapeutics.[1] This guide serves as a technical resource for scientists leveraging this valuable molecule in their research endeavors.
Molecular Structure and Conformation
Chemical Identity
The fundamental identification and structural details of 1-(Cyclopropylmethyl)piperidine are summarized below.
| Identifier | Value |
| CAS Number | 76787-83-2 |
| Molecular Formula | C₉H₁₇N |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)piperidine |
| Canonical SMILES | C1CCN(CC1)CC2CC2 |
| InChI Key | FGRIVGLVHHUSHB-UHFFFAOYSA-N |
Structural Elucidation
The molecule consists of a piperidine ring N-substituted with a cyclopropylmethyl group. The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. The cyclopropylmethyl substituent can exist in either an axial or equatorial position, with the equatorial conformation being energetically favored to reduce 1,3-diaxial interactions. The three-membered cyclopropyl ring is highly strained, featuring sp³-hybridized carbons with bond angles forced to be ~60° instead of the ideal 109.5°. This strain influences the electronic properties and reactivity of the adjacent methylene bridge.
Caption: Molecular structure of 1-(Cyclopropylmethyl)piperidine.
Physicochemical Properties
Precise experimental data for 1-(Cyclopropylmethyl)piperidine is not widely published. The following properties are estimated based on data from the structurally analogous compound 1-(Cyclopropylmethyl)piperazine and the parent heterocycle, piperidine.[2][3]
| Property | Predicted/Estimated Value | Basis for Estimation |
| Physical State | Colorless to light brown liquid | Analogy to similar N-alkyl piperidines |
| Boiling Point | ~70-75 °C at 3.5 mmHg | Based on 1-(Cyclopropylmethyl)piperazine (68 °C @ 3.5 mmHg)[2][3] |
| Density | ~0.93 - 0.95 g/mL at 25 °C | Based on 1-(Cyclopropylmethyl)piperazine (0.943 g/mL)[2][3] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, DCM, ether). Limited solubility in water. | General property of tertiary amines |
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.45 - 2.30 | Broad Multiplet | 4H | H₂/H₆ (Piperidine, axial & eq.) | Protons α to the nitrogen atom. |
| ~2.25 | Doublet | 2H | N-CH₂ -Cyclopropyl | Methylene bridge protons, coupled to the cyclopropyl methine. |
| ~1.65 - 1.50 | Multiplet | 4H | H₃/H₅ (Piperidine, axial & eq.) | Protons β to the nitrogen atom. |
| ~1.50 - 1.40 | Multiplet | 2H | H₄ (Piperidine, axial & eq.) | Proton γ to the nitrogen atom. |
| ~0.90 - 0.75 | Multiplet | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl group. |
| ~0.55 - 0.40 | Multiplet | 2H | Cyclopropyl-CH₂ (cis) | Diastereotopic cyclopropyl methylene protons. |
| ~0.15 - 0.05 | Multiplet | 2H | Cyclopropyl-CH₂ (trans) | Diastereotopic cyclopropyl methylene protons, highly shielded. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~65.5 | N-CH₂ -Cyclopropyl | Methylene bridge carbon attached to nitrogen. |
| ~54.5 | C ₂/C₆ (Piperidine) | Carbons α to the nitrogen. |
| ~26.0 | C ₃/C₅ (Piperidine) | Carbons β to the nitrogen. |
| ~24.5 | C ₄ (Piperidine) | Carbon γ to the nitrogen. |
| ~11.0 | Cyclopropyl-CH | Methine carbon of the cyclopropyl group. |
| ~4.0 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl group, highly shielded. |
Predicted Infrared (IR) Spectrum
| Frequency (cm⁻¹) | Intensity | Vibration | Rationale |
| 3080 - 3000 | Medium-Weak | C-H Stretch | Cyclopropyl C-H bonds. |
| 2935 & 2855 | Strong | C-H Stretch | Piperidine and methylene C-H sp³ stretching. |
| 2805 - 2760 | Medium | C-H Stretch (Bohlmann Bands) | Characteristic of tertiary amines, arises from trans-diaxial relationship between α-C-H bonds and the nitrogen lone pair. |
| 1450 - 1470 | Medium | CH₂ Scissoring | Aliphatic methylene group bending. |
| 1115 - 1090 | Medium-Strong | C-N Stretch | Tertiary amine C-N stretching vibration. |
| ~1020 | Medium | C-C Stretch | Cyclopropyl ring breathing mode. |
Predicted Mass Spectrum (Electron Ionization)
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Molecular Ion (M⁺): Expected at m/z = 139. A moderate to weak intensity peak is anticipated.
-
Key Fragmentation Pattern (M-1): A peak at m/z = 138, resulting from the loss of a hydrogen atom, is likely.
-
Alpha-Cleavage: The most significant fragmentation pathway for N-alkyl amines. Loss of the cyclopropyl radical (•C₃H₅) would lead to the formation of a stable iminium ion at m/z = 98 (C₆H₁₂N⁺). This is expected to be the base peak.
-
Cyclopropylmethyl Cation: A peak at m/z = 55 corresponding to the [C₄H₇]⁺ fragment is also highly probable.
Synthesis and Purification
While several synthetic routes exist, including direct alkylation with cyclopropylmethyl halides, one of the most efficient and scalable laboratory methods is one-pot reductive amination.[4]
Detailed Experimental Protocol: Reductive Amination
This protocol describes the synthesis of 1-(Cyclopropylmethyl)piperidine from piperidine and cyclopropanecarboxaldehyde.
Causality Statement: This one-pot procedure is chosen for its operational simplicity and high efficiency. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild, selective for the iminium ion intermediate over the starting aldehyde, and tolerant of protic solvents and the amine base, obviating the need for strict pH control or anhydrous conditions. Dichloromethane (DCM) is an excellent solvent that dissolves the reactants and does not interfere with the reaction.
Reagents & Materials:
-
Piperidine (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and addition funnel
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Aldehyde Addition: Slowly add cyclopropanecarboxaldehyde (1.1 eq) to the stirred solution. Stir the mixture at 0 °C for 20 minutes to facilitate the formation of the hemiaminal and subsequently the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes any remaining acidic species and destroys excess reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing & Drying: Combine the organic layers and wash with saturated brine solution to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford 1-(Cyclopropylmethyl)piperidine as a pure, colorless oil.
Caption: Workflow for the synthesis of 1-(Cyclopropylmethyl)piperidine.
Chemical Reactivity
1-(Cyclopropylmethyl)piperidine exhibits reactivity characteristic of a tertiary amine.
-
N-Oxidation: The lone pair on the nitrogen atom can be oxidized using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.
-
Quaternization: As a nucleophile, it reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acid-Base Chemistry: It is a base and will react with acids to form piperidinium salts. This property is often used for purification or to prepare water-soluble forms of the molecule.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(Cyclopropylmethyl)piperidine is not widely available. The following guidance is based on the known hazards of piperidine and N-substituted piperazines, which are expected to have a similar hazard profile.[5][6]
-
GHS Hazard Statements (Anticipated):
-
Highly flammable liquid and vapor.
-
Causes severe skin burns and eye damage.
-
Harmful if swallowed.
-
Toxic in contact with skin or if inhaled.
-
-
Precautionary Measures & PPE:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.
-
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground/bond container and receiving equipment to prevent static discharge. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. Store locked up.
-
Applications in Research and Development
1-(Cyclopropylmethyl)piperidine is a strategic building block for creating more complex molecules with potential therapeutic value.
-
CNS Drug Discovery: Its primary application is in the synthesis of ligands for CNS targets. It serves as a key scaffold for molecules designed to modulate sigma receptors, which are of interest for treating psychiatric disorders.[1]
-
Opioid Receptor Modulation: The N-cyclopropylmethyl group is a classic structural motif used to impart opioid receptor antagonist activity. This makes the compound a valuable starting material for synthesizing novel opioid modulators for applications in pain management and addiction therapy.[1]
-
Scaffold for Diverse Libraries: Due to the robust nature of the piperidine ring and the unique properties of the cyclopropyl group, it is used in combinatorial chemistry to generate libraries of novel compounds for screening against a wide array of biological targets.
References
-
Koyama, Y., et al. (2017). Synthesis and Evaluation of 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([11C]CMDC) for PET Imaging of Metabotropic Glutamate Receptor 2 in the Rat Brain. Bioorganic & Medicinal Chemistry, 25(3), 1014-1021. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine, 1-(1-cyclopropyl-2-methylpropyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Cyclopropylmethyl)piperazine. Retrieved from [Link]
- Google Patents. (n.d.). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
-
Remy, D. C., et al. (1977). Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. Journal of Medicinal Chemistry, 20(8), 1013-1019. Retrieved from [Link]
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precisionFDA. (n.d.). 1-(CYCLOPROPYLMETHYL)PIPERAZINE. Retrieved from [Link]
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1163-1167. Retrieved from [Link]
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Mączyńska, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. Retrieved from [Link]
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Kumar, V., et al. (2018). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 61(5), 2268-2283. Retrieved from [Link]
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